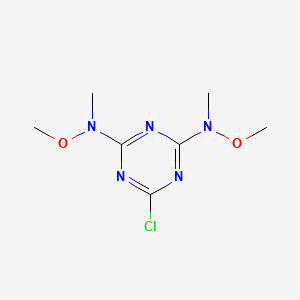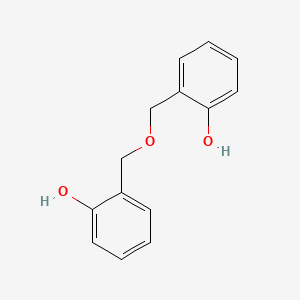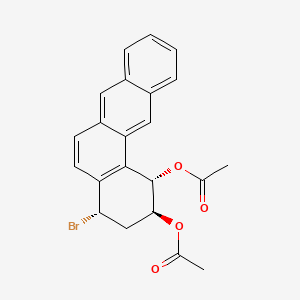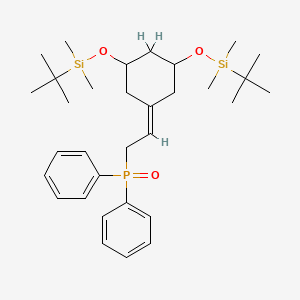
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary starting material.
Substitution Reaction: The first step involves the substitution of one chlorine atom with a methoxy(methyl)amine group. This is achieved by reacting cyanuric chloride with methoxy(methyl)amine in the presence of a base such as triethylamine.
Further Substitution: The second and third chlorine atoms are subsequently replaced by additional methoxy(methyl)amine groups under similar conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of cyanuric chloride and methoxy(methyl)amine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted triazines depending on the nucleophile used.
Hydrolysis Products: Corresponding amines and triazine derivatives.
科学的研究の応用
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine has several scientific research applications:
Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in plants.
Pharmaceuticals: Investigated for its potential as an antitumor and antimicrobial agent.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine involves:
Molecular Targets: The compound targets specific enzymes and proteins, disrupting their normal function.
Pathways Involved: In agricultural applications, it inhibits the photosynthetic electron transport chain in plants. In pharmaceuticals, it may interfere with DNA replication and protein synthesis in microbial cells.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its herbicidal properties.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine is unique due to its dual functional groups (methoxy and methylamino), which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.
特性
CAS番号 |
5217-83-4 |
|---|---|
分子式 |
C7H12ClN5O2 |
分子量 |
233.65 g/mol |
IUPAC名 |
6-chloro-2-N,4-N-dimethoxy-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5O2/c1-12(14-3)6-9-5(8)10-7(11-6)13(2)15-4/h1-4H3 |
InChIキー |
NQHMHMFLZWVSDH-UHFFFAOYSA-N |
正規SMILES |
CN(C1=NC(=NC(=N1)Cl)N(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















